

Application Note: Comprehensive Analytical Characterization of (5-Cyclopropylisoxazol-3-yl)methanol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (5-Cyclopropylisoxazol-3-yl)methanol

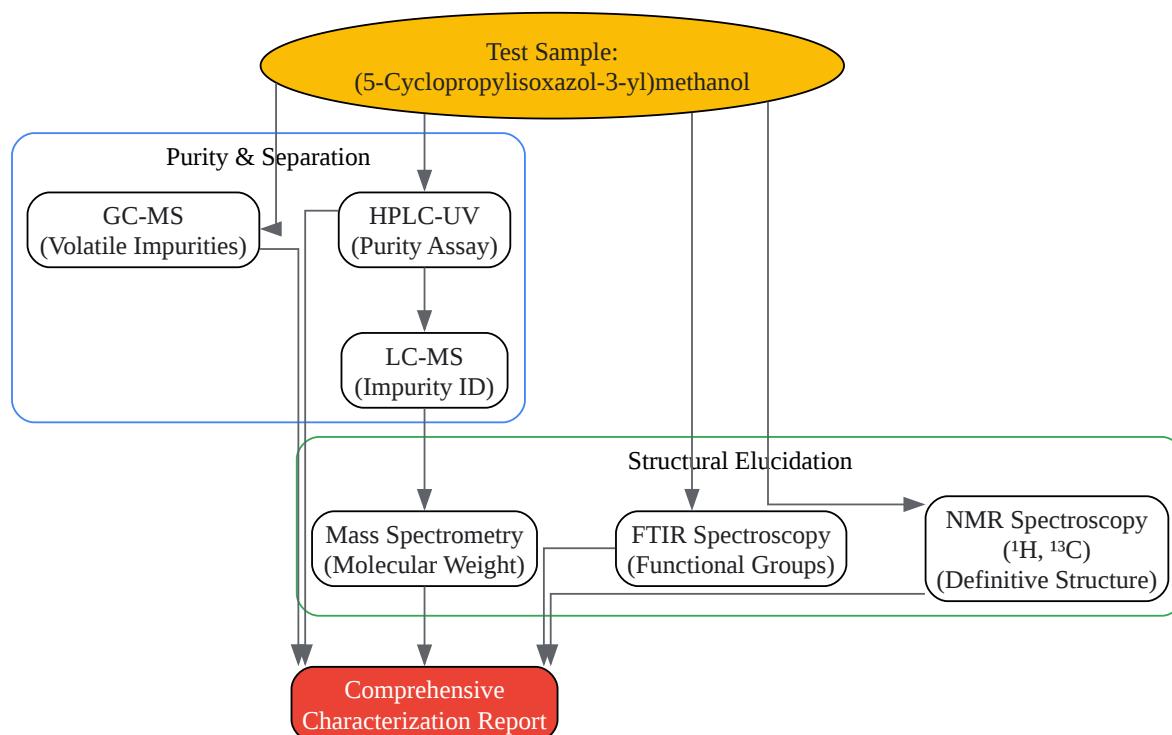
Cat. No.: B1514902

[Get Quote](#)

Introduction: The Need for Rigorous Characterization

(5-Cyclopropylisoxazol-3-yl)methanol is a heterocyclic compound featuring a substituted isoxazole ring. Molecules within this class are of significant interest in medicinal chemistry and drug development, serving as versatile building blocks for more complex pharmaceutical agents. The isoxazole scaffold is present in numerous approved drugs, valued for its metabolic stability and ability to participate in various biological interactions. The precise characterization of intermediates like **(5-Cyclopropylisoxazol-3-yl)methanol** is therefore not merely a procedural step but a foundational requirement for ensuring the quality, safety, and efficacy of final drug products.

This application note provides a multi-faceted analytical strategy for the comprehensive characterization of **(5-Cyclopropylisoxazol-3-yl)methanol**. We will detail robust protocols for chromatographic and spectroscopic techniques, explaining the causality behind methodological choices. This integrated approach ensures unambiguous structural confirmation, accurate purity assessment, and reliable impurity profiling, establishing a self-validating system for researchers and quality control scientists.


Compound Profile:

Property	Value	Source
IUPAC Name	(5-Cyclopropylisoxazol-3-yl)methanol	-
CAS Number	1060817-48-2	[1] [2]
Molecular Formula	C ₇ H ₉ NO ₂	[1]
Molecular Weight	139.15 g/mol	[1]

| Appearance | Liquid (at room temperature) | [\[1\]](#) |

Logical Workflow for Complete Characterization

A thorough analysis relies on the convergence of orthogonal techniques. Chromatographic methods are first employed to separate the analyte from any impurities, followed by spectroscopic methods to confirm the identity and structure of the main component and any separated impurities.

[Click to download full resolution via product page](#)

Caption: Integrated workflow for the analytical characterization of the target compound.

Chromatographic Methods for Purity and Impurity Profiling

Chromatography is the cornerstone of purity assessment, physically separating the main compound from process-related impurities, starting materials, and degradation products.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Rationale: HPLC is the premier method for quantifying the purity of non-volatile organic molecules like **(5-Cyclopropylisoxazol-3-yl)methanol**. A reverse-phase C18 column is selected due to its versatility and effectiveness in separating moderately polar compounds from both more polar and less polar impurities. The mobile phase, a gradient of water and acetonitrile, provides excellent resolving power. Formic acid is added to control the pH and improve peak shape by ensuring the analyte is in a consistent protonation state. Detection via UV-Vis spectrophotometry is suitable as the isoxazole ring contains a chromophore.

Protocol: HPLC-UV Analysis

- Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
- Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of a 50:50 acetonitrile/water mixture to create a 1 mg/mL stock solution. Further dilute as needed.
- Chromatographic Conditions:

Parameter	Condition
Column	C18 Reverse-Phase, 4.6 x 150 mm, 3.5 μm
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	5% B to 95% B over 15 minutes; hold at 95% B for 3 min; return to 5% B over 1 min; hold for 4 min.
Flow Rate	1.0 mL/min
Column Temp.	30 °C
Injection Vol.	5 μ L

| Detection | 220 nm |

- Data Analysis: Calculate purity by the area percent method. The main peak's area is divided by the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

Rationale: While the target compound itself has limited volatility due to the hydroxyl group, GC-MS is invaluable for detecting volatile and semi-volatile impurities that may be present from the synthesis, such as residual solvents or unreacted starting materials.^[3] Electron Ionization (EI) is used as a standard, robust ionization technique that produces reproducible fragmentation patterns, which can be compared against spectral libraries (e.g., NIST) for impurity identification.^[3]

Protocol: GC-MS Analysis

- Instrumentation: GC system coupled to a Mass Spectrometer (e.g., a single quadrupole).
- Sample Preparation: Dissolve ~5 mg of the sample in 1 mL of a suitable volatile solvent such as Dichloromethane or Ethyl Acetate.
- GC-MS Conditions:

Parameter	Condition
Column	5% Phenyl Polymethylsiloxane (e.g., DB-5ms), 30 m x 0.25 mm, 0.25 µm film
Carrier Gas	Helium, constant flow at 1.2 mL/min
Injector Temp.	250 °C
Oven Program	Start at 60 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min.
MS Transfer Line	280 °C
Ion Source Temp.	230 °C
Ionization Mode	Electron Ionization (EI), 70 eV

| Mass Range | 35 - 350 amu |

- Data Analysis: Examine the Total Ion Chromatogram (TIC) for peaks other than the solvent and the main compound. Analyze the mass spectrum of each impurity peak and search against the NIST library to tentatively identify it.

Spectroscopic Methods for Structural Confirmation

Spectroscopy provides fingerprint-level detail about the molecule's structure, confirming atomic connectivity, functional groups, and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure Tool

Rationale: NMR is the most powerful technique for the unambiguous elucidation of molecular structure. ^1H NMR identifies the chemical environment of all protons, while ^{13}C NMR does the same for carbon atoms. The combination provides a complete map of the molecule's carbon-hydrogen framework. The unique chemical shifts and coupling patterns of the cyclopropyl, isoxazole, and hydroxymethyl groups serve as definitive diagnostic markers.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Protocol: NMR Analysis

- Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl_3) or dimethyl sulfoxide (DMSO-d_6). Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.
- Instrumentation: 400 MHz (or higher) NMR spectrometer.
- Data Acquisition: Acquire standard ^1H and $^{13}\text{C}\{^1\text{H}\}$ spectra. 2D experiments like COSY and HSQC can be run to further confirm assignments.

Expected Spectral Data:

¹ H NMR (Predicted)	δ (ppm)	Multiplicity	Integration	Assignment
H-a	~6.4	s	1H	Isoxazole C4-H
H-b	~4.8	s	2H	-CH ₂ OH
H-c	~2.5-3.0	br s	1H	-OH
H-d	~2.1-2.3	m	1H	Cyclopropyl CH
H-e, H-f	~1.1-1.4	m	4H	Cyclopropyl CH ₂

¹³ C NMR (Predicted)	δ (ppm)	Assignment
C-1	~175	Isoxazole C5
C-2	~165	Isoxazole C3
C-3	~100	Isoxazole C4
C-4	~56	-CH ₂ OH
C-5	~8-12	Cyclopropyl CH ₂
C-6	~5-8	Cyclopropyl CH

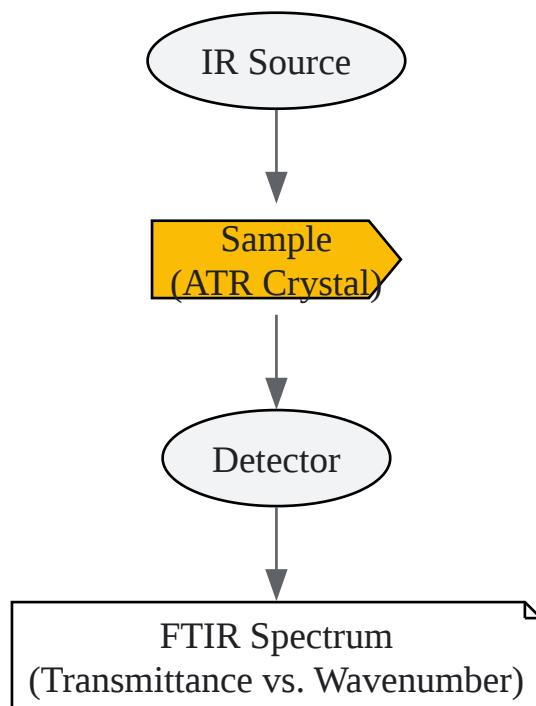
Note: Chemical shifts (δ) are predicted based on the analysis of similar structures and are relative to TMS at 0 ppm. Actual values may vary based on solvent and concentration.

Mass Spectrometry (MS) for Molecular Weight Verification

Rationale: Coupled with a chromatographic inlet (LC-MS or GC-MS), mass spectrometry confirms the molecular weight of the analyte. Electrospray Ionization (ESI) is a soft ionization technique ideal for LC-MS, typically yielding the protonated molecular ion $[M+H]^+$, which directly provides the molecular weight.

Protocol: LC-MS Analysis

- Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., TOF or Quadrupole).
- Method: Use the HPLC conditions described in Section 3.1. Divert the column effluent to the MS detector.
- MS Conditions:


Parameter	Condition
Ionization Mode	ESI, Positive
Capillary Voltage	3.5 kV
Drying Gas Temp.	300 °C
Drying Gas Flow	8 L/min

| Mass Range | 50 - 500 m/z |

- Data Analysis: The mass spectrum corresponding to the main HPLC peak should show a prominent ion at m/z 140.07, corresponding to the [M+H]⁺ adduct of C₇H₉NO₂ (calculated exact mass: 139.06).

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Rationale: FTIR spectroscopy is a rapid and simple method to confirm the presence of key functional groups.^[7] The spectrum provides diagnostic vibrational frequencies for the alcohol (-OH), the C-H bonds of the cyclopropyl and methylene groups, and the C=N/C=C bonds within the isoxazole ring.^{[8][9]}

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (5-Cyclopropyl-3-isoxazolyl)methanol DiscoveryCPR 1060817-48-2 [sigmaaldrich.com]
- 2. 1060817-48-2|(5-Cyclopropylisoxazol-3-yl)methanol|BLD Pharm [bldpharm.com]
- 3. emerypharma.com [emerypharma.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Isoxazole(288-14-2) IR Spectrum [chemicalbook.com]

- 9. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Note: Comprehensive Analytical Characterization of (5-Cyclopropylisoxazol-3-yl)methanol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1514902#analytical-methods-for-5-cyclopropylisoxazol-3-yl-methanol-characterization>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com